2-Methyl-5-((4-methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a heterocyclic organic molecule featuring a fused thiazolo[3,2-b][1,2,4]triazol-6-ol core, substituted with a 3,4,5-trimethoxyphenyl group and a 4-methylpiperazinyl moiety. The trimethoxyphenyl group is structurally analogous to colchicine and combretastatin derivatives, which are known for tubulin-binding anticancer activity . The 4-methylpiperazine substituent may enhance solubility and bioavailability, a common strategy in drug design to improve pharmacokinetics .
Properties
IUPAC Name |
2-methyl-5-[(4-methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-12-21-20-25(22-12)19(26)18(30-20)16(24-8-6-23(2)7-9-24)13-10-14(27-3)17(29-5)15(11-13)28-4/h10-11,16,26H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPMPUKWUNMSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((4-methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed by cyclization of hydrazine derivatives with carbon disulfide, followed by oxidation.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with an appropriate electrophile.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached via a Friedel-Crafts alkylation reaction, using trimethoxybenzene and an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-((4-methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with varying functional groups.
Scientific Research Applications
2-Methyl-5-((4-methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-((4-methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous heterocyclic systems described in the evidence, focusing on structural features , synthetic strategies , and inferred bioactivity .
Structural and Functional Group Analysis
Key Observations :
- The 4-methylpiperazine group in the target compound could enhance solubility compared to simpler aryl or alkyl substituents in analogs .
- Fused triazole systems (e.g., triazolo-thiadiazoles in ) are associated with diverse bioactivities, suggesting the target’s thiazolo-triazole core may exhibit similar versatility.
Key Observations :
- The target compound’s synthesis likely requires advanced heterocyclic coupling techniques, similar to the triazolo-thiadiazole synthesis in , which employs hydrazine hydrate and cyclization agents.
- Purity validation methods (e.g., HPLC, NMR) used for analogs would be critical for characterizing the target compound.
Inferred Bioactivity and Mechanisms
- Anticancer Potential: The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., combretastatin A-4), suggesting possible antiproliferative effects .
- Antifungal Activity : Docking studies in demonstrate triazolo-thiadiazoles inhibit 14-α-demethylase (CYP51), a fungal enzyme. The target’s triazole core may exhibit similar interactions.
- Enhanced Solubility : The 4-methylpiperazine substituent could improve blood-brain barrier penetration or renal clearance compared to less polar analogs .
Biological Activity
The compound 2-Methyl-5-((4-methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a hybrid molecule that integrates a thiazole and triazole structure with potential pharmacological applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure indicates the presence of a thiazole ring fused with a triazole moiety, which is known for contributing to diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it effectively inhibits the proliferation of various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
These IC50 values indicate that the compound is particularly potent against U937 cells, a human lymphoma cell line.
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it has been noted to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Table 2: CDK Inhibition Assay Results
At higher concentrations (100 µM), the compound showed a notable inhibition rate compared to control agents.
Study on Antitumor Efficacy
In a recent study involving Ehrlich ascites carcinoma models, the compound was administered at varying doses. The results indicated that at a dose of 25 mg/kg, there was a significant reduction in tumor growth:
- Ehrlich Solid Tumor : Triglyceride inhibition of 37%
- Ehrlich Ascites Carcinoma : Triglyceride inhibition of 62% .
These findings suggest that the compound not only inhibits cancer cell proliferation but also impacts tumor metabolism.
Additional Biological Activities
Beyond its anticancer properties, this compound has shown promise in other biological activities:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
